

"2-isothiocyanatobicyclo[2.2.1]heptane molecular weight"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-	
Compound Name:	<i>Isothiocyanatobicyclo[2.2.1]heptane</i>
	e
Cat. No.:	B098765

[Get Quote](#)

An In-Depth Technical Guide to **2-Isothiocyanatobicyclo[2.2.1]heptane**: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-isothiocyanatobicyclo[2.2.1]heptane**, a molecule of significant interest due to its unique structural and reactive properties. We delve into its molecular characteristics, stereochemistry, and detailed synthetic pathways, offering mechanistic insights into the choices behind established protocols. The guide further explores the spectroscopic techniques essential for its characterization and examines its core reactivity. A key focus is placed on its application in drug development, leveraging the privileged nature of the bicyclo[2.2.1]heptane (norbornane) scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile chemical entity.

Molecular Profile and Structural Significance

2-Isothiocyanatobicyclo[2.2.1]heptane, also known as 2-isothiocyanatonorbornane, is an alicyclic isothiocyanate. Unlike aromatic isothiocyanates, the functional $-N=C=S$ group is attached to a non-aromatic, conformationally rigid hydrocarbon framework.^[1] This scaffold, the

bicyclo[2.2.1]heptane or norbornane system, is renowned in medicinal chemistry as a "privileged structure."^[1] Its inherent rigidity allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors.^[1] This can lead to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.^[1]

The chemistry of the isothiocyanate group is dominated by the electrophilic nature of its central carbon atom, making it a target for nucleophilic attack.^[1] The steric bulk and fixed geometry of the norbornane cage modulate this reactivity compared to more flexible acyclic systems, offering potential for unique selectivity in chemical transformations.^[1]

Key Chemical Identifiers

A summary of the essential chemical data for **2-isothiocyanatobicyclo[2.2.1]heptane** is presented below. Note the existence of multiple CAS numbers, which may distinguish between stereoisomers or different suppliers.

Identifier	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ NS	[1][2][3][4]
Molecular Weight	153.24 g/mol	[2][3][4][5]
CAS Numbers	14370-23-1, 18530-33-1	[1][2][6][7]
IUPAC InChI	InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2	[7]
InChIKey	RBGDFYZLQKZUCO-UHFFFAOYSA-N	[1][4][7]

Chemical Structure and Stereochemistry

The structure features a bicyclic system with the isothiocyanate group at the C-2 position. A critical aspect of this molecule is its stereochemistry, specifically whether the substituent is in the exo or endo position. The exo isomer is generally more stable and often the major product in synthetic preparations.

Caption: Structure of **exo-2-isothiocyanatobicyclo[2.2.1]heptane**.

Synthesis and Mechanistic Insights

The synthesis of **2-isothiocyanatobicyclo[2.2.1]heptane** is a multi-step process that hinges on first constructing the norbornane core and then introducing the isothiocyanate functionality. The choice of method for the latter step is often a balance between efficiency and reagent safety.

Workflow Overview

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 14370-23-1 | CAS DataBase [m.chemicalbook.com]
- 3. 14370-23-1 | CAS DataBase [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Isothiocyanatobicyclo[2.2.1]heptane (BNTH-PAA37023-2,5g) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 7. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- To cite this document: BenchChem. ["2-isothiocyanatobicyclo[2.2.1]heptane molecular weight"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098765#2-isothiocyanatobicyclo-2-2-1-heptane-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com